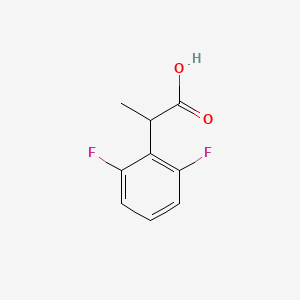

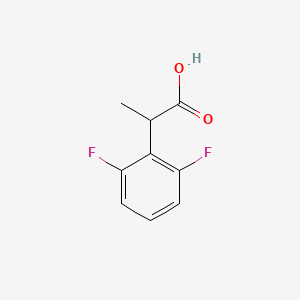

2-(2,6-difluorophenyl)propanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOKHTAAVBOFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452536 | |

| Record name | 2-(2,6-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359828-68-5 | |

| Record name | 2-(2,6-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Understanding the Potential of a Fluorinated Building Block

An In-depth Technical Guide to 2-(2,6-difluorophenyl)propanoic acid

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that we examine this compound, a specialized building block with significant potential for the development of novel therapeutics.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its prospective applications. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering not just data, but the scientific rationale behind it. As we dissect this molecule, we will explore the causality behind its characteristics and the experimental logic that underpins its potential utility.

Core Molecular Identity and Physicochemical Profile

This compound belongs to the family of fluorinated aromatic carboxylic acids. Its structure is characterized by a propanoic acid moiety attached at the second carbon to a benzene ring substituted with two fluorine atoms at the 2 and 6 positions. This specific arrangement has significant implications for its chemical behavior. The ortho-difluoro substitution pattern sterically shields the acidic proton and influences the electronic properties of the aromatic ring, which can be leveraged in synthetic and biological applications.

The molecule's hybrid structure, featuring a lipophilic difluorinated aryl group and a hydrophilic carboxylic acid, allows for both hydrophobic interactions and hydrogen bonding—a critical duality in drug-receptor interactions.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, solubilization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 359828-68-5 | [2][3] |

| Molecular Formula | C₉H₈F₂O₂ | [2][3][4] |

| Molecular Weight | 186.16 g/mol | [2][5] |

| Appearance | White solid | [3] |

| Solubility | Soluble in organic solvents | [3] |

| Predicted XlogP | 2.2 | [4] |

| Canonical SMILES | CC(C1=C(C=CC=C1F)F)C(=O)O | [4] |

| InChIKey | JEOKHTAAVBOFKM-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization (Predicted)

While extensive experimental spectra are not widely published, we can predict the characteristic spectroscopic features of this molecule based on its functional groups and structural analogs. These predictions are invaluable for reaction monitoring and structural confirmation during synthesis.

-

¹H NMR Spectroscopy : The proton on the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet at approximately δ 12 ppm.[1] The aromatic protons on the difluorophenyl ring would likely resonate as multiplets between δ 6.8–7.4 ppm.[1] The methine proton (CH) and the methyl protons (CH₃) of the propanoic acid chain would appear further upfield.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by two key absorbances.[1] A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid is anticipated in the 1700–1720 cm⁻¹ region.[1] A very broad and characteristic peak for the hydroxyl (-OH) group stretch would be observed from 2500–3300 cm⁻¹.[1]

-

Mass Spectrometry : High-resolution mass spectrometry provides the most accurate mass determination. Predicted collision cross-section data for various adducts offer a reference for experimental analysis.[4] For instance, the [M+H]⁺ adduct is predicted at an m/z of 187.05652, while the deprotonated [M-H]⁻ species is predicted at 185.04196.[4]

Synthesis and Chemical Reactivity

The synthesis of chiral α-arylpropionic acids is a well-established field, driven by their importance as non-steroidal anti-inflammatory drugs (NSAIDs). For this compound, an enantioselective synthesis employing a Stille reaction has been noted.[3] This approach offers precise control over stereochemistry, which is often critical for biological activity.

Conceptual Synthetic Workflow

A plausible synthetic route can be conceptualized starting from 2,6-difluorobromobenzene. The workflow below illustrates a multi-step synthesis that could be employed to generate the target compound. The choice of a palladium-catalyzed cross-coupling reaction is strategic, as it is a robust and versatile method for forming carbon-carbon bonds.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Saponification of an Ester Precursor

This protocol describes the final hydrolysis step, a common procedure in the synthesis of carboxylic acids from their ester precursors. The self-validating nature of this protocol lies in the clear phase separation and pH changes that confirm reaction progression and completion.

-

Dissolution: Dissolve the ester precursor (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The use of a co-solvent system is crucial to ensure the miscibility of both the organic ester and the aqueous base.

-

Saponification: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), to the reaction mixture.

-

Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The disappearance of the ester spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion.

-

Work-up: Once complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by adding a strong acid, such as 1N hydrochloric acid (HCl), dropwise until the pH is approximately 1-2. The formation of a precipitate (the final product) should be observed.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is strategic due to its ability to effectively solubilize the carboxylic acid product while having limited miscibility with water.

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final compound with high purity.

Potential Applications in Drug Discovery

While specific applications for this compound are not extensively documented, its structural motif is highly relevant to contemporary drug discovery. Phenylpropionic acid derivatives are known to target various biological pathways. A notable example is their potential as G protein-coupled receptor 120 (GPR120) agonists.[6]

GPR120 is a receptor for unsaturated long-chain free fatty acids and is implicated in mediating anti-inflammatory and insulin-sensitizing effects. Agonists of this receptor are being actively investigated for the treatment of metabolic diseases, particularly type 2 diabetes.[6] this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules designed to target receptors like GPR120.

Caption: Role as a building block for potential GPR120 receptor agonists.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The hazard profile is generally extrapolated from related fluorinated and acidic compounds.

-

Hazard Identification : This compound is expected to cause skin irritation and serious eye damage.[5][7] It may also cause respiratory irritation if inhaled as a dust.[5][7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to prevent inhalation.[7]

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

-

References

-

This compound, 95% Purity, C9H8F2O2, 100 mg . CP Lab Safety. [Link]

-

This compound (C9H8F2O2) . PubChemLite. [Link]

- Synthesis and use of phenylpropionic acid derivatives.

Sources

- 1. 2,3-Difluorophenyl propionate () for sale [vulcanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 5. 3-(3,5-ジフルオロフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]

- 7. aksci.com [aksci.com]

- 8. download.basf.com [download.basf.com]

"2-(2,6-difluorophenyl)propanoic acid" CAS number 359828-68-5

An In-Depth Technical Guide to 2-(2,6-difluorophenyl)propanoic Acid (CAS: 359828-68-5)

This guide provides a comprehensive technical overview of this compound, a fluorinated arylpropanoic acid derivative of significant interest to the chemical and pharmaceutical research communities. Drawing from established principles in synthetic organic chemistry, analytical science, and medicinal chemistry, this document offers field-proven insights into its synthesis, characterization, potential applications, and safe handling. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their work.

Core Profile and Physicochemical Properties

This compound belongs to the class of 2-arylpropanoic acids, a scaffold famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The introduction of two fluorine atoms at the ortho-positions of the phenyl ring dramatically influences the molecule's electronic and conformational properties. This substitution can block metabolic oxidation at those sites and alter the acidity of the aromatic ring protons, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 359828-68-5 | [3] |

| Molecular Formula | C₉H₈F₂O₂ | [3] |

| Molecular Weight | 186.16 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC(C1=C(F)C=CC=C1F)C(=O)O | N/A |

| Purity (Typical) | ≥95% | [3] |

Synthesis Strategy: Palladium-Catalyzed α-Arylation

While specific peer-reviewed synthetic procedures for this compound are not extensively documented, a highly reliable and versatile method is the palladium-catalyzed α-arylation of a propanoate ester, followed by saponification. This approach is a cornerstone of modern C-C bond formation.[4] The choice of a palladium catalyst is critical; its ability to facilitate reductive elimination and oxidative addition cycles is central to the formation of the crucial aryl-α-carbon bond.

The causality behind this choice rests on the need for a robust catalytic system that can couple an sp²-hybridized carbon (of the aryl halide) with an sp³-hybridized carbon (the α-carbon of the ester). We select 1-bromo-2,6-difluorobenzene as the aryl source due to its commercial availability and appropriate reactivity in oxidative addition with a Pd(0) species. An ethyl propanoate serves as the pronucleophile, which, upon deprotonation by a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), forms the reactive enolate.

Experimental Protocol: Two-Step Synthesis

Step 1: Ethyl 2-(2,6-difluorophenyl)propanoate Synthesis

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add toluene (10 mL/mmol of aryl bromide).

-

Catalyst Precursor: Add Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand such as cataCXium A (3.5 mol%). The bulky, electron-rich ligand stabilizes the palladium center and promotes the desired catalytic cycle.

-

Reagent Addition: Add 1-bromo-2,6-difluorobenzene (1.0 eq) and ethyl propanoate (1.5 eq).

-

Base Addition: Cool the mixture to 0 °C and slowly add LiHMDS (1.0 M in THF, 1.6 eq) dropwise to generate the enolate in situ while minimizing side reactions.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the purified ethyl 2-(2,6-difluorophenyl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Base: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the final compound is paramount. A multi-technique approach provides a self-validating system for quality control.

Expected Spectroscopic Data

-

¹H NMR: The spectrum should show a quartet for the α-proton coupled to the methyl protons, a doublet for the methyl group, and complex multiplets in the aromatic region for the phenyl protons. The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.

-

¹³C NMR: Resonances for the carbonyl carbon (~175-180 ppm), the α-carbon, the methyl carbon, and four distinct aromatic carbon signals (two of which will show C-F coupling) are expected.

-

IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (typically 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[5]

-

Mass Spectrometry: Analysis of deprotonated species may show fragmentation pathways involving the loss of CO₂ or HF, which is characteristic of α-fluorinated carboxylic acids.[6]

Analytical Workflow Protocol

-

Purity Assessment (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV at 254 nm.

-

Acceptance: Purity should be ≥95% for use in most research applications.[3]

-

-

Structural Confirmation (NMR):

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Confirm that all observed signals and their integrations match the expected structure.

-

-

Mass Verification (LC-MS):

-

Utilize the same HPLC method coupled to a mass spectrometer (e.g., ESI source in negative ion mode).

-

Verify the presence of the [M-H]⁻ ion at the expected m/z value (185.04).

-

Visualization of Analytical Workflow

Caption: Quality control workflow for synthesized material.

Applications in Research and Drug Discovery

The this compound molecule is a valuable building block for drug discovery. The arylpropionic acid motif is a well-established "privileged scaffold" for targeting cyclooxygenase (COX) enzymes.[7] Furthermore, the 2,6-difluorobenzyl moiety is found in potent and selective inverse agonists for nuclear receptors like RORγt, which are targets for inflammatory diseases.[8]

Potential Research Areas:

-

Anti-inflammatory Agents: The compound could be used as a starting point or fragment to develop novel NSAIDs or other anti-inflammatory drugs. Derivatives could be synthesized and screened for COX-1/COX-2 inhibitory activity.[7]

-

Kinase Inhibitors: The phenylpropanoic acid structure can be incorporated into larger molecules designed to target the ATP-binding site of various kinases.

-

Metabolic Stability Studies: The 2,6-difluoro substitution pattern is a classic strategy to block aromatic hydroxylation, a common metabolic pathway. This makes the compound an excellent tool for investigating the impact of metabolic blocking on the efficacy and safety of parent drug candidates.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this exact compound. However, based on its structural similarity to propionic acid and other fluorinated aromatic acids like 2,6-difluorobenzoic acid, a cautious approach is warranted.

Table 2: Anticipated GHS Hazard Classifications

| Hazard Statement | Description | Basis of Analogy |

| H315 | Causes skin irritation | 2,6-Difluorobenzoic acid[9] |

| H319 | Causes serious eye irritation | 2,6-Difluorobenzoic acid[9] |

| H335 | May cause respiratory irritation | 2,6-Difluorobenzoic acid[9] |

| H226 | Flammable liquid and vapor | Propionic acid[10] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis.

-

Verstappen, J., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2,4-Dichlorophenoxy) Propionic Acid. NJ.gov. Retrieved from [Link]

-

Gümüş, F., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1246. Retrieved from [Link]

- (Patent) CN106431898A - Synthesis and use of phenylpropionic acid derivatives. Google Patents.

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 2-(2,6-Difluorophenyl)acetonitrile. Retrieved from [Link]

-

AccelaChemBio. (2023). This compound. Retrieved from [Link]

-

JPA-Bioscience. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Alpha Olefins: Catalytic Decarbonylation of Carboxylic Acids and Vegetable Oil Deodorizer Distillate (VODD). MDPI. Retrieved from [Link]

-

James Madison University. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]

-

Hartwig Group. (n.d.). Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles. The Hartwig Group at UC Berkeley. Retrieved from [Link]

-

ResearchGate. (2018). Ag/Pd co-Catalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. Retrieved from [Link]

-

PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. National Library of Medicine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

-

ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Library of Medicine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoropropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. 359828-68-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(2,6-difluorophenyl)propanoic acid: A Putative Cyclooxygenase Inhibitor

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 2-(2,6-difluorophenyl)propanoic acid. Structurally analogous to the phenylpropanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), the primary hypothesis is that this molecule functions as an inhibitor of cyclooxygenase (COX) enzymes. We present a logical, multi-stage experimental roadmap designed to rigorously test this hypothesis, beginning with direct enzyme engagement and progressing to cellular and broader selectivity profiling. This document is intended to serve as a technical and strategic resource, detailing not only the requisite protocols but also the scientific rationale underpinning each experimental choice, thereby ensuring a self-validating and robust mechanistic investigation.

Introduction: The Scientific Rationale

The structural motif of a phenylpropanoic acid is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[1] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][5] In contrast, COX-2 is typically induced at sites of inflammation, making it a prime target for anti-inflammatory therapies.[6][7]

The therapeutic efficacy and side-effect profile of NSAIDs are largely determined by their relative selectivity for COX-1 versus COX-2.[8] Non-selective inhibitors can lead to gastrointestinal issues by inhibiting the protective functions of COX-1.[9] Therefore, a critical aspect of characterizing a new potential NSAID is to determine its potency and selectivity for these two isoforms.

This guide outlines the investigation of This compound , a novel compound whose mechanism is unknown. Based on its chemical structure, we hypothesize that it functions as a COX inhibitor. The following sections detail a systematic approach to validate this target, determine its mode of action, and establish its selectivity profile.

Stage 1: Primary Target Engagement and Potency

The foundational step in characterizing the mechanism of action is to confirm direct interaction with the hypothesized target and quantify the potency of this interaction. For this compound, this involves in vitro assays using purified COX-1 and COX-2 enzymes.

In Vitro Cyclooxygenase Inhibition Assay

The objective is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[10] This is a key measure of the drug's potency.[11] We will employ a colorimetric inhibitor screening assay, a robust and widely used method.[12][13]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Reagents and Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate).

-

Heme (cofactor).

-

Tris-HCl buffer (pH 8.0).

-

This compound, dissolved in a suitable solvent (e.g., DMSO).

-

Known selective (Celecoxib for COX-2) and non-selective (Ibuprofen) inhibitors as positive controls.

-

96-well microplate and plate reader capable of measuring absorbance at 590 nm.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound, this compound, and control inhibitors.

-

In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Add the diluted test compound or control inhibitor to the appropriate wells. Include wells with solvent only for 100% enzyme activity and wells with no enzyme for background measurement.

-

Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the colorimetric substrate (TMPD) followed immediately by the arachidonic acid substrate.

-

Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over a period of 5 minutes. The rate of change in absorbance is proportional to the COX peroxidase activity.[13]

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[11][14]

-

Data Presentation and Interpretation

The IC50 values for COX-1 and COX-2 should be summarized in a table for clear comparison. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: Hypothetical In Vitro COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 | 0.8 | 19 |

| Ibuprofen (Non-selective control) | 5.5 | 10.1 | 0.54 |

| Celecoxib (COX-2 selective control) | 25.0 | 0.05 | 500 |

Interpretation: A selectivity index greater than 1 indicates selectivity for COX-2. In this hypothetical example, this compound shows preferential inhibition of COX-2, which would suggest a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6]

Stage 2: Elucidating the Mode of Inhibition

Once inhibitory activity is confirmed, understanding how the compound inhibits the enzyme is crucial. This is determined through enzyme kinetic studies. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[15][16][17]

Enzyme Kinetics Studies

These experiments involve measuring the rate of the enzymatic reaction at various substrate concentrations in the presence of a fixed concentration of the inhibitor.

Experimental Protocol: Kinetic Analysis

-

Procedure:

-

Set up a series of reactions similar to the IC50 assay.

-

For each experiment, use a fixed concentration of this compound (e.g., a concentration near the IC50).

-

Vary the concentration of the substrate, arachidonic acid, across a wide range (e.g., from 0.1x Km to 10x Km).

-

Measure the initial reaction velocity (V) for each substrate concentration.

-

Repeat the experiment with at least two different fixed concentrations of the inhibitor and one with no inhibitor.

-

-

Data Analysis:

-

Plot the reaction velocity (V) versus substrate concentration ([S]) to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]). This linearization of the data allows for a clearer visualization of the effects on the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant, an indicator of substrate affinity).[16]

-

Visualizing the Mode of Action

The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition.

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[18]

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[15]

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[16]

Diagram: Experimental Workflow for MoA Determination

Caption: The arachidonic acid cascade and the hypothesized role of the test compound.

Conclusion

This guide presents a rigorous, hypothesis-driven strategy for characterizing the mechanism of action of this compound. By systematically progressing from in vitro enzyme inhibition to cellular activity and broad selectivity profiling, researchers can build a comprehensive understanding of the compound's pharmacological profile. This structured approach, grounded in established scientific principles, ensures that the resulting data is robust, interpretable, and provides a solid foundation for any subsequent drug development efforts. The ultimate goal is to ascertain whether this compound is a potent and selective COX-2 inhibitor, a profile that holds significant therapeutic promise for the treatment of inflammatory conditions.

References

-

Title: COX Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]

-

Title: Mechanism of action of anti-inflammatory drugs Source: PubMed URL: [Link]

-

Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL: [Link]

-

Title: Synthesis of Prostaglandins (PG) and Thromboxanes (TX) Source: Reactome Pathway Database URL: [Link]

-

Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]

-

Title: The mechanisms of action of NSAIDs in analgesia Source: PubMed URL: [Link]

-

Title: Prostaglandin Synthesis Source: Biology LibreTexts URL: [Link]

-

Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]

-

Title: Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway Source: PubChem - NIH URL: [Link]

-

Title: What is the difference between Cox 1 (Cyclooxygenase 1) and Cox 2 (Cyclooxygenase 2) inhibitors in terms of patient selection and usage? Source: Dr.Oracle URL: [Link]

-

Title: IC50 Source: Wikipedia URL: [Link]

-

Title: Medications - non-steroidal anti-inflammatory drugs Source: Better Health Channel URL: [Link]

-

Title: Difference Between Competitive and Noncompetitive Enzyme Inhibition Source: Knya URL: [Link]

-

Title: IC50 Determination Source: edX URL: [Link]

-

Title: Introduction to Prostaglandin Source: Creative Diagnostics URL: [Link]

-

Title: Nonsteroidal anti-inflammatory drug Source: Wikipedia URL: [Link]

-

Title: Prostaglandin Source: Wikipedia URL: [Link]

-

Title: NSAIDs: Examples, side effects, and uses Source: Medical News Today URL: [Link]

-

Title: How to calculate IC50 Source: Science Gateway URL: [Link]

-

Title: COX-1 and COX-2 inhibitors Source: PubMed URL: [Link]

-

Title: Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet] Source: Lecturio URL: [Link]

-

Title: What Is the Role of Cyclooxygenase (COX) in the Body? Source: GoodRx URL: [Link]

-

Title: Enzyme inhibition and kinetics graphs (article) Source: Khan Academy URL: [Link]

-

Title: NSAIDS: COX-1 and COX-2: What's the difference? Source: DVM360 URL: [Link]

-

Title: Cyclooxygenase Source: chemeurope.com URL: [Link]

-

Title: Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics Source: YouTube URL: [Link]

-

Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: SpringerLink URL: [Link]

-

Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL: [Link]

-

Title: Enzyme inhibitors Source: University of Reading URL: [Link]

-

Title: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]

-

Title: Cyclooxygenase enzymes: regulation and function Source: PubMed - NIH URL: [Link]

-

Title: Off-Target Profiling Source: Creative Biolabs URL: [Link]

-

Title: Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL: [Link]

-

Title: In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants Source: Academic Journals URL: [Link]

-

Title: In vitro assays for cyclooxygenase activity and inhibitor characterization Source: PubMed URL: [Link]

Sources

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 4. lecturio.com [lecturio.com]

- 5. dvm360.com [dvm360.com]

- 6. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. droracle.ai [droracle.ai]

- 9. NSAIDs: Examples, side effects, and uses [medicalnewstoday.com]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. academicjournals.org [academicjournals.org]

- 14. Star Republic: Guide for Biologists [sciencegateway.org]

- 15. knyamed.com [knyamed.com]

- 16. Khan Academy [khanacademy.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide on the Potential Biological Activities of 2-(2,6-difluorophenyl)propanoic acid

Introduction

2-(2,6-difluorophenyl)propanoic acid is a member of the arylpropanoic acid class of compounds, a scaffold renowned for its diverse pharmacological activities. While specific biological data for this particular molecule is not extensively available in peer-reviewed literature, its structural features—a propanoic acid moiety linked to a difluorinated phenyl ring—suggest a strong potential for several biological activities, primarily as an anti-inflammatory, antibacterial, and anticancer agent. The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide will provide a comprehensive overview of the theoretical and potential biological activities of this compound, drawing upon the established knowledge of related arylpropanoic acid derivatives. We will delve into the mechanistic rationale for these potential activities and provide detailed, field-proven experimental protocols for their investigation.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.15 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 11030518[1] |

Potential Biological Activity I: Anti-inflammatory - Cyclooxygenase (COX) Inhibition

The arylpropanoic acid scaffold is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Mechanism of Action: COX Inhibition

Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] The carboxylic acid moiety of arylpropanoic acids is crucial for their binding to the active site of COX enzymes. It typically forms an ionic bond with a conserved arginine residue (Arg-120) at the entrance of the active site.[3] However, alternative binding modes have been identified where the carboxylate group can interact with other residues like Tyr-385 and Ser-530.[3]

The 2,6-difluorophenyl group of this compound is expected to occupy a hydrophobic channel within the COX active site. The fluorine atoms can enhance this binding through favorable hydrophobic interactions and by potentially altering the electronic properties of the phenyl ring. The selectivity for COX-1 versus COX-2 is often influenced by the substitution pattern on the aromatic ring.

Caption: Potential COX inhibition pathway by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

-

Test compound: this compound

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing heme.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Reaction:

-

To each well of a 96-well plate, add the Tris-HCl buffer, enzyme solution, and the test compound or reference inhibitor at various concentrations.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.

-

-

Data Acquisition: Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Biological Activity II: Antibacterial

Arylpropanoic acid derivatives have been reported to possess antibacterial properties.[4] The mechanism of antibacterial action for this class of compounds is not as well-defined as their anti-inflammatory effects but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial DNA replication. The presence of fluorine atoms can enhance antibacterial activity due to their high electronegativity and ability to form strong bonds with target molecules.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle solvent)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well microplate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive and negative control wells.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Caption: General workflow for antimicrobial susceptibility testing.

Potential Biological Activity III: Anticancer

Several studies have explored the anticancer properties of arylpropanoic acid derivatives.[5] Their mechanisms of action in cancer cells are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. Fluorinated compounds, in particular, have shown promise as anticancer agents.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value.

Caption: Workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, its chemical structure strongly suggests potential as a pharmacologically active agent. The protocols detailed in this guide provide a robust framework for the systematic investigation of its anti-inflammatory, antibacterial, and anticancer properties. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of this compound. The insights gained from such research could pave the way for the development of novel therapeutics based on the this compound scaffold.

References

-

PubMed. (1994, October 18). Selective inhibition of cyclooxygenase 2. Retrieved from [Link]

-

PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]

-

PubChem. 2-[[2,6-difluoro-4-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]sulfonylamino]benzoyl]amino]. Retrieved from [Link]

-

ResearchGate. Antimicrobial activity of synthesized synthesized propionic acid derivatives. Retrieved from [Link]

-

PubChemLite. This compound (C9H8F2O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Retrieved from [Link]

-

ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

-

MDPI. (2022, November 29). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, January 25). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

-

PubMed. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Retrieved from [Link]

-

MDPI. (2021, July 14). Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Retrieved from [Link]

-

MDPI. (2022, January 8). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 22). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Retrieved from [Link]

-

PubMed. (2001, May). Cox-2 inhibitory effects of naturally occurring and modified fatty acids. Retrieved from [Link]

-

The University of British Columbia. (2008, May). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability. Retrieved from [Link]

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 29). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]

-

PubMed. (2002, May). Cyclooxygenase Inhibition: Between the Devil and the Deep Blue Sea. Retrieved from [Link]

-

PubChem. 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, July 9). Furanoic Lipid F-6, A Novel Anti-Cancer Compound that Kills Cancer Cells by Suppressing Proliferation and Inducing Apoptosis. Retrieved from [Link]

-

MDPI. (2022, November 11). Potent Platinum(IV) Prodrugs That Incorporate a Biotin Moiety to Selectively Target Cancer Cells. Retrieved from [Link]

-

Gsrs. 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 2. Selective inhibition of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(2,6-difluorophenyl)propanoic acid: A Technical Guide for Drug Development Professionals

Introduction

Phenylpropanoic acid derivatives are a cornerstone in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet significant, member of this class: 2-(2,6-difluorophenyl)propanoic acid. We will dissect the roles of its core components—the propanoic acid moiety and the difluorinated phenyl ring—and explore how molecular conformation and electronic properties, profoundly influenced by the 2,6-difluoro substitution pattern, dictate its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutic agents.

The Phenylpropanoic Acid Scaffold: A Privileged Structure

The 2-phenylpropanoic acid scaffold is a classic example of a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. Its fundamental architecture consists of a phenyl ring connected to a propanoic acid group at the second carbon. The effectiveness of this scaffold, particularly in the context of anti-inflammatory action, is intrinsically linked to its ability to mimic the substrate of COX enzymes, arachidonic acid.

Core Directive: Deconstructing the Structure-Activity Relationship

To comprehend the SAR of this compound, we will analyze the molecule in three key parts:

-

The Propanoic Acid Moiety: The cornerstone of activity.

-

The Phenyl Ring: The modulatory platform.

-

The 2,6-Difluoro Substitution: A key determinant of conformation and potency.

The Propanoic Acid Moiety: An Anchor for Biological Activity

The carboxylic acid group of the propanoic acid chain is a critical pharmacophore for many phenylpropanoic acid derivatives. Its significance lies in its ability to form crucial interactions with the active site of target enzymes. In the context of COX inhibition, the carboxylate group typically forms a salt bridge with a positively charged amino acid residue, such as Arginine 120, at the entrance of the COX active site. This electrostatic interaction is a primary anchoring point, orienting the rest of the molecule within the hydrophobic channel of the enzyme.

The stereochemistry at the α-carbon of the propanoic acid is also a well-established determinant of activity. For most profens, the (S)-enantiomer is the more active COX inhibitor. This stereoselectivity arises from the specific three-dimensional arrangement required for optimal binding within the chiral active site of the COX enzyme.

The Phenyl Ring: A Platform for Modulating Selectivity and Potency

The phenyl ring serves as a scaffold that can be substituted to fine-tune the pharmacological profile of the molecule. Modifications to the phenyl ring can influence:

-

Potency: By establishing additional favorable interactions within the enzyme's active site.

-

COX-1/COX-2 Selectivity: The active sites of COX-1 and COX-2 are highly homologous, but key differences in amino acid residues create a side pocket in COX-2. Bulky substituents on the phenyl ring can be designed to interact with this side pocket, leading to selective inhibition of COX-2.[1][2] This is a crucial strategy for developing NSAIDs with reduced gastrointestinal side effects, which are often associated with the inhibition of the constitutively expressed COX-1.[1][2][3]

-

Pharmacokinetic Properties: Substitutions on the phenyl ring can modulate lipophilicity, metabolic stability, and other properties that affect absorption, distribution, metabolism, and excretion (ADME).

The 2,6-Difluoro Substitution: A Master Regulator of Conformation and Activity

The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring has profound stereoelectronic consequences that significantly impact the molecule's biological activity.

a. Conformational Restriction:

The ortho-substituents create steric hindrance, which restricts the rotation of the phenyl ring relative to the propanoic acid side chain. This "locking" of the conformation can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target. The preferred conformation of 2'-fluoro-substituted acetophenone derivatives has been shown to be the s-trans conformer, where the fluorine and oxygen atoms are in an anti-periplanar arrangement to minimize repulsion.[4] This conformational preference can be crucial for aligning the key interacting groups of the drug with their counterparts in the enzyme's active site.

b. Electronic Effects:

Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing effect. This can influence the pKa of the carboxylic acid, potentially affecting its ionization state and its ability to form the critical salt bridge interaction. Furthermore, the introduction of fluorine can alter the lipophilicity of the molecule, which can impact its ability to cross cell membranes and access the active site of the enzyme.[5] The effect of fluorination on lipophilicity is complex and context-dependent; while it often increases lipophilicity, in some cases, internal fluorination can lead to a decrease.[5]

c. Enhanced Binding Interactions:

The fluorine atoms themselves can participate in non-covalent interactions within the protein's active site. These can include dipole-dipole interactions and, in some cases, weak hydrogen bonds with suitable donors. These additional interactions can contribute to a higher binding affinity and, consequently, increased potency.

Structure-Activity Relationship Summary

| Moiety | Structural Feature | Impact on Activity | Rationale |

| Propanoic Acid | Carboxylic Acid Group | Essential for activity | Forms a key salt bridge with residues like Arg120 in the COX active site, anchoring the molecule. |

| (S)-enantiomer at α-carbon | Generally more potent | The chiral active site of COX enzymes often shows a preference for one enantiomer for optimal binding. | |

| Phenyl Ring | Unsubstituted | Baseline activity | Provides a hydrophobic scaffold that fits within the COX active site. |

| Substitution Pattern | Modulates potency and selectivity | Substituents can form additional interactions with the active site. Bulky groups can exploit the side pocket of COX-2 for selectivity.[1][2] | |

| 2,6-Difluoro Substitution | Ortho-difluoro pattern | Potentially increases potency | Restricts the conformation of the molecule, potentially pre-organizing it for binding. Fluorine atoms can participate in additional binding interactions. |

| Electron-withdrawing nature | Modulates pKa and lipophilicity | Influences the ionization of the carboxylic acid and the overall ADME properties of the molecule.[5] |

Experimental Protocols for Activity Evaluation

To experimentally determine the structure-activity relationship of this compound and its analogs, a series of in vitro and in vivo assays are essential.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Step-by-Step Methodology:

-

Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC50 value.

-

Assay Reaction:

-

In a 96-well plate, add the reaction buffer (e.g., Tris-HCl), heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Principle: Subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle-treated control group.

Visualizing the Workflow and Relationships

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory activity and SAR of this compound analogs.

Key Structural Determinants of Activity

Caption: Interplay of structural features and their impact on the biological properties of this compound.

Conclusion

The structure-activity relationship of this compound is a compelling example of how subtle structural modifications can have a significant impact on biological activity. The propanoic acid moiety serves as an essential anchor for binding to target enzymes like COX, while the phenyl ring provides a versatile platform for modulating potency and selectivity. The 2,6-difluoro substitution pattern is a key feature, exerting profound control over the molecule's conformation and electronic properties, which in turn can enhance its inhibitory potency. A thorough understanding of these SAR principles, validated through rigorous in vitro and in vivo experimental protocols, is paramount for the successful design and development of novel anti-inflammatory agents and other therapeutics derived from this privileged scaffold.

References

-

Taylor & Francis. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

-

PubMed. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Retrieved from [Link]

-

Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

ResearchGate. (2025). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

-

MDPI. (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]

-

MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved from [Link]

-

PubMed. (2013). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

-

MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

-

PubMed. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Retrieved from [Link]

-

PubMed. (n.d.). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group. Retrieved from [Link]

-

PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization. Retrieved from [Link]

-

University of Southampton. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

-

Angene. (n.d.). 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid(CAS# 1235020-13-9 ). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-amino-2-(3,4-difluorophenyl)propanoic acid. Retrieved from [Link]

-

ACS Publications. (2024). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. Retrieved from [Link]

-

PubMed. (2023). Synthesis of (22 R)-, (22 S)-22-Fluoro-, and 22,22-Difluoro-25-hydroxyvitamin D3 and Effects of Side-Chain Fluorination on Biological Activity and CYP24A1-Dependent Metabolism. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 2-(2,6-Difluorophenyl)propanoic Acid: A Technical Guide for Advanced Practitioners

Foreword: The Imperative for Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The biological activity of chiral molecules is intimately tied to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. 2-(2,6-Difluorophenyl)propanoic acid is a key chiral building block, and its enantioselective synthesis presents a challenge that demands a sophisticated and nuanced approach. This guide provides an in-depth exploration of the principal strategies for achieving high enantiopurity in this molecule, grounded in mechanistic understanding and practical, field-proven insights for researchers, chemists, and professionals in drug development.

Strategic Overview: Pathways to Enantiomeric Purity

The synthesis of a single enantiomer of this compound can be approached via three primary, robust strategies. The choice of pathway is often dictated by factors such as scalability, cost of goods, atom economy, and the desired level of enantiomeric excess (% ee).

-

Asymmetric Catalysis: Direct creation of the chiral center from a prochiral precursor, most notably through the asymmetric hydrogenation of 2-(2,6-difluorophenyl)acrylic acid. This method is often favored for its high efficiency and atom economy.

-

Chiral Auxiliary-Mediated Synthesis: Covalent attachment of a chiral auxiliary to a precursor to direct a diastereoselective transformation, followed by removal of the auxiliary. This substrate-controlled approach offers predictability and high diastereoselectivity.

-

Kinetic Resolution: Selective enzymatic transformation of one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. This bio-catalytic method leverages the exquisite selectivity of enzymes under mild conditions.

The logical flow and relationship between these strategies are depicted below.

Caption: Core strategies for the enantioselective synthesis of the target molecule.

Deep Dive: Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation represents one of the most elegant and industrially viable methods for producing chiral α-arylpropionic acids. The core principle involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across the double bond of a prochiral α,β-unsaturated acid with high facial selectivity.

Mechanistic Rationale and Catalyst Selection

The success of this strategy hinges on the design of the chiral ligand that coordinates to the metal center. Bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are paramount. The C2-symmetry of the ligand creates a chiral environment around the metal, forcing the substrate to coordinate in a specific orientation. This pre-coordination dictates which face of the alkene is exposed to hydrogenation, thereby determining the absolute stereochemistry of the product.

Ruthenium(II)-BINAP complexes are particularly effective for the hydrogenation of α,β-unsaturated carboxylic acids. The mechanism involves the coordination of the substrate to the metal center through both the olefin and the carboxylate group, forming a rigid chelate that is essential for high enantioselectivity.

Caption: Workflow for Evans auxiliary-mediated synthesis.

Field-Proven Protocol: Evans Auxiliary Alkylation

This detailed protocol is based on well-established procedures for Evans auxiliary chemistry. [1][2] Step 1: Acylation of the Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Work up with aqueous NH₄Cl, extract with ethyl acetate, dry, and purify by column chromatography to obtain (S)-4-benzyl-3-propionyloxazolidin-2-one.

Step 2: Diastereoselective Alkylation Dissolve the N-propionyl oxazolidinone from Step 1 in anhydrous THF and cool to -78 °C. Add NaHMDS (1.0 M in THF) dropwise to form the sodium enolate. After stirring for 30 minutes, add a solution of 2,6-difluorobenzyl bromide in THF. Maintain the reaction at -78 °C for several hours before quenching with saturated aqueous NH₄Cl. Extract the product, dry the organic phase, and concentrate. The diastereomeric ratio (dr) can be determined by ¹H NMR or GC analysis of the crude product.

Step 3: Auxiliary Cleavage and Isolation Dissolve the alkylated product in a 3:1 mixture of THF and water and cool to 0 °C. Add aqueous hydrogen peroxide (30%), followed by aqueous lithium hydroxide. Stir the reaction vigorously until TLC indicates complete consumption of the starting material. Quench the excess peroxide with aqueous sodium sulfite. Remove the THF under reduced pressure. The aqueous solution can be acidified to precipitate the product acid, while the chiral auxiliary can be recovered from the filtrate by extraction.

Performance Data and Considerations

| Parameter | Typical Reagent/Condition | Causality and Expert Insight |

| Auxiliary | (S)-4-Benzyl-2-oxazolidinone | The benzyl group provides excellent steric hindrance, leading to high diastereoselectivity. Both enantiomers are commercially available. |

| Base for Enolization | LDA, NaHMDS, LiHMDS | These strong, non-nucleophilic bases ensure rapid and complete enolate formation at low temperatures, preventing side reactions. |

| Alkylating Agent | 2,6-Difluorobenzyl Bromide | A reactive electrophile is required. The corresponding iodide or triflate could also be used for enhanced reactivity if needed. |

| Cleavage Reagent | LiOH / H₂O₂ | This combination forms the lithium hydroperoxide nucleophile, which selectively attacks the exocyclic acyl group over the endocyclic carbamate, preventing destruction of the auxiliary. [2] |

| Expected Yield | ~70-85% (over 3 steps) | This is a multi-step sequence, but each step is typically high-yielding. |

| Expected d.r. | >98:2 | The steric directing effect of the Evans auxiliary is powerful, consistently affording high diastereoselectivity. |

| Expected % ee | >99% (after purification) | Since the products are diastereomers, they can be separated chromatographically if necessary, allowing access to >99% ee material. |

Deep Dive: Enzymatic Kinetic Resolution